Lipophilicity (XLogP / logP) Difference Versus 4-Methylbenzenesulfonyl and Des-Sulfonyl Analogs
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine has a computed XLogP3-AA of 1.8 [1], placing it in the moderately lipophilic range. By contrast, the 4-methylbenzenesulfonyl analog (ChemDiv G856-8613) has a vendor-reported logP of 3.283 , representing a +1.48 log unit increase. The des-sulfonyl analog (3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine) has an XLogP3-AA of 0.6 [2], 1.2 log units lower. These differences are sufficient to alter predicted CNS penetration, aqueous solubility, and non-specific protein binding.
| Evidence Dimension | Lipophilicity (computed logP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 4-Methylbenzenesulfonyl analog: logP = 3.283 (ChemDiv); Des-sulfonyl analog: XLogP3-AA = 0.6 (PubChem CID 24208832) |
| Quantified Difference | +1.48 log units vs. 4-methylbenzenesulfonyl analog; -1.2 log units vs. des-sulfonyl analog |
| Conditions | Computed properties: XLogP3-AA (PubChem) and logP (ChemDiv vendor data) |
Why This Matters
Procurement decisions for CNS-targeted screening cascades often prioritize compounds with logP 1–3; the benzylsulfonyl analog falls within this window, whereas the 4-methylbenzenesulfonyl analog is substantially more lipophilic, potentially increasing off-target binding and decreasing aqueous solubility.
- [1] PubChem Compound Summary for CID 49671347, 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1219903-38-4 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 24208832, 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24208832 (accessed 2026-04-29). View Source
